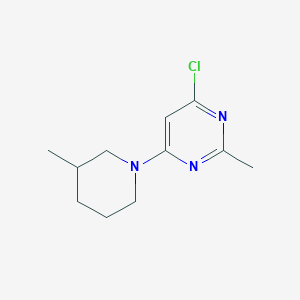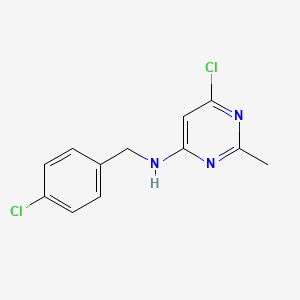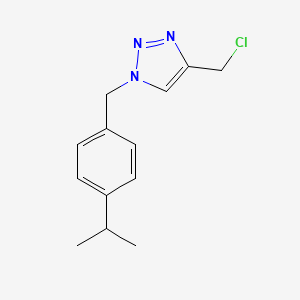
4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine
説明
“4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C11H16ClN3 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine” consists of a pyrimidine ring substituted with a chlorine atom at the 4th position, a methyl group at the 2nd position, and a 3-methylpiperidin-1-yl group at the 6th position .Chemical Reactions Analysis
Pyrimidines, including “4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine”, are known to undergo various chemical reactions. For instance, they can undergo nucleophilic aromatic substitution (SNAr) reactions, especially when starting from readily available halopyrimidines .科学的研究の応用
Anticancer Applications
4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine: has shown promise in the field of oncology. Pyrimidine derivatives are known to exhibit a range of biological activities, including anticancer properties . They can act as antimetabolites , interfering with DNA synthesis and cell division. This compound, with its pyrimidine core, may serve as a protein kinase inhibitor , a class of drugs that can regulate cell growth and proliferation, making it a potential candidate for targeted cancer therapies .
Antimicrobial and Antifungal Activities
The pyrimidine moiety is associated with antimicrobial and antifungal activities. Compounds like 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine could be synthesized to target a variety of microbial and fungal pathogens, offering a new avenue for the development of antibiotics and antifungals .
Cardiovascular Research
In cardiovascular research, pyrimidine derivatives have been utilized as antihypertensive agents . The structural diversity of these compounds allows for the modulation of various biological targets, including receptors and enzymes involved in blood pressure regulation .
Neuroprotection
Pyrimidine derivatives have been explored for their neuroprotective effects. They may offer therapeutic benefits in conditions such as retinal ganglion cell damage , potentially aiding in the treatment of diseases like glaucoma by promoting vascular relaxation and protecting neural tissues .
Diabetes Management
The compound’s framework could be adapted to create DPP-IV inhibitors , which are used to manage type 2 diabetes. By influencing the activity of the DPP-IV enzyme, these inhibitors help to regulate blood glucose levels .
Antiviral Research
Given the broad biological activity spectrum of pyrimidine derivatives, there is potential for 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine to be developed into antiviral agents, particularly as anti-HIV medications . These compounds can be designed to interfere with viral replication processes .
Anti-Inflammatory and Analgesic Applications
Pyrimidine derivatives are known for their anti-inflammatory and analgesic properties. This makes 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine a candidate for the development of new pain relief medications that could act on inflammatory pathways .
Material Science
In material science, the pyrimidine ring can be a key intermediate in the synthesis of complex molecules. It could be used in the creation of novel materials with specific optical or electronic properties .
将来の方向性
The future directions for “4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. Pyrimidine derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
特性
IUPAC Name |
4-chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-4-3-5-15(7-8)11-6-10(12)13-9(2)14-11/h6,8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVKVYMNSABKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B1467325.png)
amine](/img/structure/B1467326.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1467327.png)
![{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467328.png)
![{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467329.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)
![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)
![N-ethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467333.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467335.png)
![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B1467339.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)